2-苄基-1,2,5-噻二唑啉-1,1-二氧化物

描述

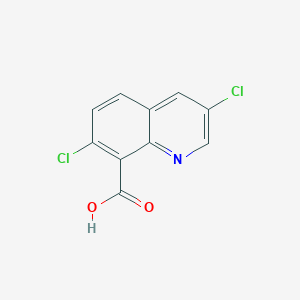

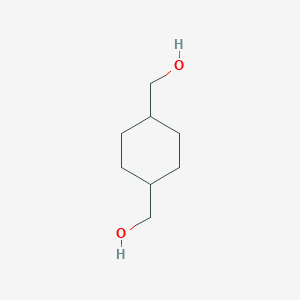

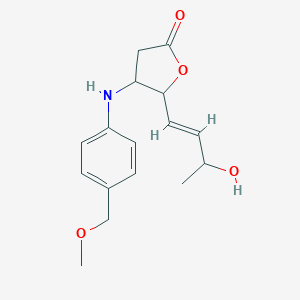

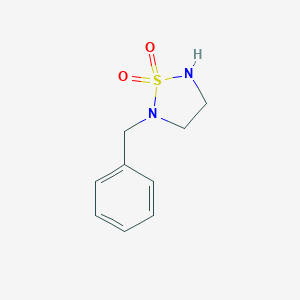

2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide is a chemical compound that belongs to the class of thiadiazolidines, which are heterocyclic compounds containing a ring composed of sulfur, nitrogen, and carbon atoms. The molecular structure of this compound includes a thiadiazolidine ring with a benzyl group attached, and it exhibits unique chemical and physical properties that make it of interest in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related thiadiazolidine derivatives has been reported in the literature. For instance, the synthesis of thiazolidin-2-one 1,1-dioxides, which are structurally related to 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide, involves the reaction of amino alcohols with carbon disulfide in the presence of sodium hydroxide, followed by oxidation with potassium permanganate under phase-transfer conditions . Although the exact synthesis of 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular and crystal structures of derivatives of thiadiazolidines have been studied using X-ray structure analysis. For example, the molecular structure of 1-oxo-1-λ^4-1,2,4-thiadiazolidin-3-one derivatives has been elucidated, revealing that the thiadiazolidine rings show pronounced deviations from planarity . This information is crucial for understanding the reactivity and interaction of these compounds with other molecules.

Chemical Reactions Analysis

Thiadiazolidines and their derivatives participate in various chemical reactions. The pyrolytic behavior of thiazolidin-2-one 1,1-dioxides has been investigated, showing decomposition mainly by loss of SO2 to give alkenes and benzyl isocyanate, among other products . This indicates that 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide could also undergo similar reactions under specific conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazolidine derivatives are influenced by their molecular structure. The crystal structure analysis of 1-oxo-1-λ^4-1,2,4-thiadiazolidin-3-one derivatives provides insights into the solid-state properties of these compounds, such as their stability and intermolecular interactions . These properties are essential for the practical application of 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide in various domains.

科学研究应用

酶抑制

2-苄基-1,2,5-噻二唑啉-1,1-二氧化物在抑制各种酶方面表现出显著潜力。它作为人类白细胞弹性蛋白酶、猫hepsin G和蛋白酶3的有效和特异性抑制剂。基于1,2,5-噻二唑啉-3-酮-1,1-二氧化物骨架的砜衍生物已被证明能够以时间依赖的方式有效地抑制这些酶。在S2亚位点引入苄基基团可以增强其抑制效力,使其成为生物医学研究和潜在治疗应用中的重要工具(Groutas et al., 1998)。

抗菌剂

对2-苄基-1,2,5-噻二唑啉-1,1-二氧化物衍生物的研究探索了它们作为抗菌剂的潜力。一项合成新型N-烷基-2-(3,5-二甲基-1,1-二氧代-2H-1,2,6-噻二嗪-4-基)苯甲酰胺的研究,与这种化合物相关,展示了其对革兰氏阳性细菌如金黄色葡萄球菌和枯草芽孢杆菌的杀菌活性,这表明了它在开发新的抗菌药物中的潜在用途(Bhatt et al., 2013)。

不对称合成

该化合物已被用作不对称合成中的手性辅助剂。(S)-2-苄基-4-异丙基-1,2,5-噻二唑啉-1,1-二氧化物,一个衍生物,被用于通过不对称醛缩和烷基化反应进行立体控制合成手性构建块。这展示了它在制备对映异构体纯化合物中的应用,这在制药行业中至关重要(Fécourt等,2010)。

肽类模拟支架

它作为肽类模拟支架。从氨基酸出发,开发了一种用于手性N-N′取代的1,2,5-噻二唑啉-1,1-二氧化物的通用合成方法。这种合成提供了一种途径,制备各种受限二肽磺酰胺,代表了新型肽类模拟支架。这些支架在设计模拟肽类生物活性的治疗剂方面非常有价值(Bendjeddou et al., 2006)。

蛋白酪氨酸磷酸酶的抑制

这种化合物已被研究作为蛋白酪氨酸磷酸酶1B (PTP1B)的抑制剂的潜力。包括2-苄基衍生物在内的5-芳基-1,2,5-噻二唑啉-3-酮-1,1-二氧化物的结构特征表明它们在调节PTP1B方面具有潜力,这在研究糖尿病和肥胖等疾病的治疗方面非常重要(Ruddraraju et al., 2015)。

属性

IUPAC Name |

2-benzyl-1,2,5-thiadiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c12-14(13)10-6-7-11(14)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTRRBSRESVPKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438916 | |

| Record name | 2-Benzyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide | |

CAS RN |

144432-72-4 | |

| Record name | 2-Benzyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B133600.png)